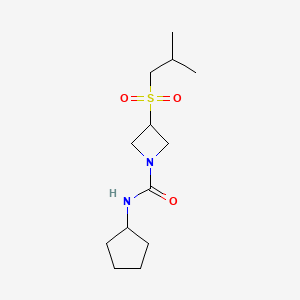

![molecular formula C15H12ClFN2O4 B2568983 5-氯-N-[2-(4-氟苯氧基)乙基]-2-硝基苯甲酰胺 CAS No. 1173249-41-6](/img/structure/B2568983.png)

5-氯-N-[2-(4-氟苯氧基)乙基]-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

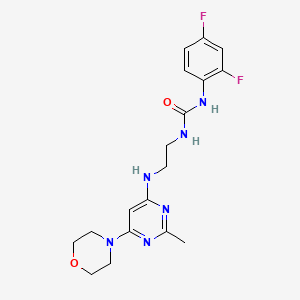

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide, also known as GW284543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have various biochemical and physiological effects.

科学研究应用

Agriculture: Herbicide Development

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide: is structurally related to pyraflufen-ethyl, a herbicide used in agriculture . It is part of the phenylpyrazole class and is utilized for controlling annual and perennial broadleaf weeds. The mode of action typically involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox), which is essential for chlorophyll synthesis. This compound’s structural similarity suggests potential use in developing new herbicides with improved efficacy and selectivity.

Environmental Science: Pesticide Analysis

In environmental sciences, this compound can be used as an analytical standard in the study of pesticide residues . High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for this purpose. By serving as a reference compound, it aids in the accurate quantification and analysis of pesticide levels in environmental samples, contributing to ecological safety assessments.

Medicinal Chemistry: Drug Synthesis

The compound’s framework is conducive to synthesizing pharmaceutical derivatives, such as chalcone, indole, and quinoline . These derivatives have been explored for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s role in medicinal chemistry is pivotal in designing new drugs with enhanced safety and efficacy profiles.

Pharmacology: Biological Activity Studies

In pharmacological research, the compound can be investigated for its biological activities. Its interaction with various biological targets, such as enzymes and receptors, can be studied to understand its potential therapeutic applications. For instance, its analogs have shown significant activity in antioxidant screening compared to reference drugs .

Biochemistry: Enzyme Inhibition

The compound’s ability to inhibit specific enzymes, like Protox, can be harnessed in biochemical studies to explore the mechanisms of action of similar compounds . This can lead to the discovery of new biochemical pathways and the development of novel inhibitors with clinical applications.

Analytical Chemistry: Standard Development

As an analytical standard, 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide can be used to calibrate instruments and validate analytical methods . This ensures the reliability and accuracy of chemical analyses across various research fields, from environmental monitoring to pharmaceutical quality control.

作用机制

Target of Action

The primary target of the compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .

Mode of Action

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide acts by inhibiting the activity of Protox . This inhibition disrupts the normal biosynthetic pathway, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and eventual cell death .

Biochemical Pathways

The compound 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide affects the heme and chlorophyll biosynthetic pathways . The inhibition of Protox leads to the accumulation of protoporphyrin IX, disrupting these pathways . The downstream effects include the production of reactive oxygen species and lipid peroxidation, which cause cell damage .

Result of Action

The molecular and cellular effects of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, the production of reactive oxygen species, lipid peroxidation, cell membrane damage, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide. Factors such as temperature, pH, and light exposure can affect its stability and activity. For instance, light exposure is necessary for the photodynamic action of accumulated protoporphyrin IX Additionally, the presence of other chemicals in the environment could potentially interact with the compound, affecting its efficacy

属性

IUPAC Name |

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O4/c16-10-1-6-14(19(21)22)13(9-10)15(20)18-7-8-23-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZUVAMFVCETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)

![1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2568916.png)

![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)

![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2568918.png)

![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)